molecular formula C7H14Cl2 B14517535 1,5-Dichloro-3,3-dimethylpentane CAS No. 62496-53-1

1,5-Dichloro-3,3-dimethylpentane

Cat. No.: B14517535
CAS No.: 62496-53-1
M. Wt: 169.09 g/mol
InChI Key: FKWZFRHUYPBHBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,5-Dichloro-3-methylpentane (CAS 56702-89-7) is a halogenated alkane with the molecular formula C₆H₁₂Cl₂ and a molecular weight of 155.07 g/mol . Its structure features chlorine atoms at the terminal carbons (positions 1 and 5) and a methyl group at position 3 (Fig. 1). This compound is utilized in synthetic organic chemistry, particularly as an intermediate in dehydrohalogenation reactions to form alkenes . Notably, its branched structure introduces steric hindrance, influencing its reactivity and physical properties compared to linear analogs.

Properties

CAS No.

62496-53-1

Molecular Formula

C7H14Cl2

Molecular Weight

169.09 g/mol

IUPAC Name

1,5-dichloro-3,3-dimethylpentane

InChI

InChI=1S/C7H14Cl2/c1-7(2,3-5-8)4-6-9/h3-6H2,1-2H3

InChI Key

FKWZFRHUYPBHBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCCl)CCCl

Origin of Product

United States

Preparation Methods

Catalytic Friedel-Crafts Alkylation

The most extensively documented synthesis involves a Friedel-Crafts alkylation between ethylene and 2,2-dichloropropane, catalyzed by anhydrous aluminum chloride (AlCl₃). This method, patented in US2769848A, achieves yields exceeding 80% under optimized conditions.

Reaction Mechanism

The reaction proceeds via electrophilic attack of the AlCl₃-activated 2,2-dichloropropane on ethylene, forming a carbocation intermediate that undergoes sequential alkylation:
$$ \text{2,2-dichloropropane} + \text{ethylene} \xrightarrow{\text{AlCl}_3} \text{3,3-dimethyl-1,5-dichloropentane} $$
Key intermediates include 2-methyl-2,4-dichlorobutane , which can be recycled to enhance overall yield.

Optimization Parameters

  • Temperature : -40°C to +10°C (optimal at 0°C to suppress side reactions).
  • Pressure : 1–55 atmospheres (higher pressures favor ethylene solubility).
  • Catalyst Loading : 0.5–25 wt% of 2,2-dichloropropane.
Table 1: Friedel-Crafts Alkylation Conditions and Outcomes
Parameter Range Optimal Value
Temperature -40°C to +10°C 0°C
Pressure 1–55 atm 20 atm
AlCl₃ Concentration 0.5–25 wt% 10 wt%
Yield 65–85% 82%

Hydrochlorination of 3,3-Dimethyl-1-pentene

An alternative route involves hydrochlorination of 3,3-dimethyl-1-pentene using hydrogen chloride (HCl) under acidic conditions. While less common, this method avoids high-pressure equipment and is scalable for laboratory settings.

Reaction Pathway

The addition of HCl follows anti-Markovnikov orientation due to carbocation stability:
$$ \text{3,3-dimethyl-1-pentene} + \text{HCl} \rightarrow \text{1,5-dichloro-3,3-dimethylpentane} $$
Side products like 2-chloro-3,3-dimethylpentane are minimized using polar aprotic solvents (e.g., dichloromethane).

Performance Metrics

  • Solvent : Dichloromethane (conversion >90%).
  • Temperature : 25–50°C (room temperature preferred).
  • Yield : 70–75% after distillation.

Chlorination of 3,3-Dimethylpentane

Direct chlorination of 3,3-dimethylpentane with chlorine gas (Cl₂) under UV light offers a radical-mediated pathway. This method, though less selective, is industrially viable for bulk production.

Mechanism and Challenges

  • Radical Chain Initiation :
    $$ \text{Cl}_2 \xrightarrow{h\nu} 2\text{Cl}^\bullet $$
    Chlorine radicals abstract hydrogen from the alkane, forming dichlorinated products.
  • Selectivity Issues : Competing formation of 1,3-dichloro-3,3-dimethylpentane necessitates fractional distillation.

Industrial Parameters

  • Chlorine Feed : 1.2–1.5 equivalents.
  • UV Intensity : 250–400 nm wavelength.
  • Yield : 50–60% (purity >95% after distillation).

By-Product Management and Recycling

A defining feature of these methods is the generation of recyclable by-products:

  • 2-Methyl-2,4-dichlorobutane : Recycled with excess ethylene to produce additional this compound.
  • Unreacted 2,2-Dichloropropane : Recovered via distillation and reused.
Table 2: By-Products and Mitigation Strategies
By-Product Source Reaction Mitigation Strategy
2-Methyl-2,4-dichlorobutane Friedel-Crafts Recycling with ethylene
1,3-Dichloro isomer Chlorination Fractional distillation
Oligomers High-temperature runs Solvent extraction

Purification and Isolation

Final purification universally employs distillation due to the compound’s volatility (boiling point ~180°C). Key steps include:

  • Water Washing : Removes HCl and residual AlCl₃.
  • Fractional Distillation : Separates this compound from lower-boiling by-products.

Comparative Analysis of Methods

Table 3: Method Comparison for Industrial Feasibility
Method Yield Scalability Cost Efficiency Environmental Impact
Friedel-Crafts 80–85% High Moderate Catalyst waste
Hydrochlorination 70–75% Moderate Low HCl handling
Chlorination 50–60% High Low Cl₂ emissions

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-3,3-dimethylpentane undergoes various chemical reactions, including:

    Nucleophilic Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

    Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium hydroxide (KOH), or alkoxides in polar solvents like ethanol or methanol.

    Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Formation of alcohols, ethers, or amines.

    Elimination: Formation of alkenes.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alkanes or alcohols.

Scientific Research Applications

1,5-Dichloro-3,3-dimethylpentane has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,5-dichloro-3,3-dimethylpentane involves its interaction with nucleophiles or bases, leading to substitution or elimination reactions. The chlorine atoms act as leaving groups, allowing the formation of new bonds with nucleophiles or the generation of double bonds in elimination reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Key Identifiers :

  • IUPAC Name: 1,5-Dichloro-3-methylpentane
  • Synonyms: 3-Methyl-1,5-dichloropentane, Pentane-1,5-dichloro-3-methyl
  • CAS Registry: 56702-89-7
  • ChemSpider ID: 126517

Linear vs. Branched Dichloropentanes

The structural isomerism and branching significantly affect physical and chemical properties. Below is a comparative analysis with key analogs:

1,5-Dichloropentane (Linear)
  • CAS : 628-76-2
  • Formula : C₅H₁₀Cl₂
  • Molecular Weight : 141.04 g/mol
  • Boiling Point : 336.00–337.70 K (1.30 kPa)
  • Key Differences :
    • Lacks a methyl group, resulting in lower molecular weight and boiling point.
    • Higher surface tension (0.03 N/m at 298–313 K) due to linearity and increased molecular contact .
    • Reactivity: More susceptible to nucleophilic substitution due to reduced steric hindrance.
1,5-Dichloro-3-methylpentane (Branched)
  • CAS : 56702-89-7
  • Formula : C₆H₁₂Cl₂
  • Molecular Weight : 155.07 g/mol
  • Key Differences :
    • Branched structure lowers boiling point compared to linear isomers (exact data unavailable).
    • Steric hindrance from the methyl group impedes elimination reactions. Direct dehydrohalogenation with bases (e.g., KOH) fails, requiring conversion to diiodides for successful alkene synthesis .

Other Structural Analogs

1,3-Dichloropentane
  • Formula : C₅H₁₀Cl₂
  • Key Differences :
    • Chlorine atoms at positions 1 and 3 promote different reaction pathways (e.g., intramolecular cyclization).
3,3-Dimethyl-1,5-dichloropentane
  • If synthesized, its bulkier structure would further reduce reactivity in substitution/elimination reactions.

Data Table: Comparative Properties

Compound CAS Formula Molecular Weight (g/mol) Boiling Point (K) Reactivity Notes
1,5-Dichloropentane 628-76-2 C₅H₁₀Cl₂ 141.04 336.00–337.70 High substitution reactivity
1,5-Dichloro-3-methylpentane 56702-89-7 C₆H₁₂Cl₂ 155.07 N/A Requires diiodide for elimination
1,3-Dichloropentane 24597-63-7 C₅H₁₀Cl₂ 141.04 N/A Potential cyclization pathways

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.